molecular formula C9H8ClN3 B11903576 (5-Chloroquinolin-8-yl)hydrazine CAS No. 446830-53-1

(5-Chloroquinolin-8-yl)hydrazine

Cat. No.: B11903576
CAS No.: 446830-53-1
M. Wt: 193.63 g/mol
InChI Key: FXMUMQNKHIVWMI-UHFFFAOYSA-N
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Description

5-Chloro-8-hydrazinylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydrazinylquinoline typically involves the reaction of 4,7-dichloroquinoline with hydrazine hydrate . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general steps include:

    Chlorination: Starting with 4,7-dichloroquinoline, the compound is reacted with hydrazine hydrate.

    Reaction Conditions: The reaction is usually performed in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of 5-Chloro-8-hydrazinylquinoline.

Industrial Production Methods

Industrial production methods for 5-Chloro-8-hydrazinylquinoline involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydrazinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

(5-Chloroquinolin-8-yl)hydrazine derivatives are recognized for their potential as pharmacologically active agents. The compound is structurally related to 8-hydroxyquinoline, which has been extensively studied for its various biological activities, including:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. For instance, studies have shown that certain hydrazones derived from this compound demonstrate potent inhibition of cell proliferation in human lung carcinoma (A-549) and cervical carcinoma (HeLa) cells, with IC50 values ranging from 5.6 mM to 63.75 mM, suggesting that these compounds could serve as leads in anticancer drug development .
  • Antimicrobial Properties : The compound has been synthesized into various derivatives that display considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, a study reported that newly synthesized Schiff bases derived from this compound exhibited minimum inhibitory concentrations (MICs) as low as 40 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, leading to various therapeutic effects:

  • Mechanism of Action : The anticancer mechanisms involve inducing apoptosis through caspase-dependent pathways and disrupting the cell cycle. Copper(II) complexes of derivatives have shown promising results by causing cell cycle arrest in the S phase and exhibiting cytotoxicity against multiple cancer cell lines .
  • Antimicrobial Mechanisms : The antimicrobial activity is believed to stem from the ability of the compound to chelate metal ions essential for bacterial growth, thereby inhibiting their proliferation. Studies have demonstrated that modifications to the hydrazine structure can enhance its antibacterial efficacy .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of this compound derivatives:

StudyFindings
Krishna et al.Reported synthesis of new derivatives showing significant anticancer activity against A-549 and HeLa cells with IC50 values indicating potential as therapeutic agents .
Ali et al.Investigated platinum(II) complexes with this compound derivatives, highlighting their potential in cancer treatment through molecular docking studies .
Recent Antimicrobial StudiesDemonstrated that Schiff bases derived from this compound exhibit notable antimicrobial properties with MICs comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydrazinylquinoline involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it effective against certain types of bacteria and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-8-hydrazinylquinoline is unique due to the presence of both a chlorine atom and a hydrazinyl group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

(5-Chloroquinolin-8-yl)hydrazine is a compound of growing interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological properties, including relevant data tables and case studies.

Chemical Structure and Properties

The compound this compound features a quinoline moiety, which is known for its pharmacological potential. The presence of the hydrazine functional group enhances its reactivity and biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and related compounds:

  • Antibacterial Activity : Research indicates that derivatives of quinoline exhibit significant antibacterial properties against various strains, including resistant bacteria. For instance, a study reported that certain 8-hydroxyquinoline derivatives showed potent activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values as low as 0.0625 mg/mL, outperforming standard antibiotics like ciprofloxacin .
  • Antifungal Activity : Compounds derived from quinoline structures have also shown antifungal properties, inhibiting growth in several fungal strains. The effectiveness often correlates with the lipophilicity and electron-withdrawing characteristics of substituents on the quinoline ring .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies:

  • Cell Line Studies : In vitro studies have assessed the cytotoxic effects of this compound against multiple cancer cell lines. For example, 7-chloroquinoline hydrazones exhibited significant cytotoxicity with submicromolar GI50 values across a panel of 60 different cancer cell lines, including leukemia and breast cancer .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve DNA intercalation and disruption of cellular processes, leading to apoptosis in cancer cells .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundTarget OrganismMIC (mg/mL)Reference
5-Chloroquinolin-8-yl hydrazineStaphylococcus aureus0.0625
5-Chloroquinolin-8-yl hydrazineKlebsiella pneumoniae0.125
5-Chloroquinolin-8-yl hydrazineCandida albicans0.250

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)Reference
7-Chloroquinoline HydrazoneMCF-7 (Breast Cancer)21.41
7-Chloroquinoline HydrazoneHCT-116 (Colon Cancer)27.26
7-Chloroquinoline HydrazoneHeLa (Cervical Cancer)50.03

Case Studies

  • Synthesis and Evaluation :
    A study synthesized several derivatives of quinoline hydrazones and evaluated their biological activities against various pathogens and cancer cell lines. The results indicated that modifications to the quinoline structure significantly impacted both antimicrobial and anticancer activities .
  • Structure-Activity Relationship :
    Research has established a clear structure-activity relationship for quinoline derivatives, demonstrating that specific substitutions enhance biological efficacy. For instance, increasing lipophilicity was correlated with improved antibacterial activity against resistant strains .

Properties

CAS No.

446830-53-1

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(5-chloroquinolin-8-yl)hydrazine

InChI

InChI=1S/C9H8ClN3/c10-7-3-4-8(13-11)9-6(7)2-1-5-12-9/h1-5,13H,11H2

InChI Key

FXMUMQNKHIVWMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NN)Cl

Origin of Product

United States

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